molecular formula C12H10FN3O2 B11789714 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B11789714
M. Wt: 247.22 g/mol
InChI Key: PPHHOSNAIQPKQL-UHFFFAOYSA-N
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Description

4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one ring fused with an oxadiazole ring and a fluorophenyl group

Preparation Methods

The synthesis of 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be achieved through a multi-step process involving the formation of the oxadiazole ring followed by its attachment to the pyrrolidin-2-one moiety. One common method involves the reaction of 2-fluorobenzohydrazide with ethyl chloroformate to form the oxadiazole ring, which is then coupled with pyrrolidin-2-one under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may target pathways involved in cell proliferation, making it a candidate for anticancer research .

Properties

Molecular Formula

C12H10FN3O2

Molecular Weight

247.22 g/mol

IUPAC Name

4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C12H10FN3O2/c13-9-4-2-1-3-8(9)11-15-12(18-16-11)7-5-10(17)14-6-7/h1-4,7H,5-6H2,(H,14,17)

InChI Key

PPHHOSNAIQPKQL-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=NC(=NO2)C3=CC=CC=C3F

Origin of Product

United States

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